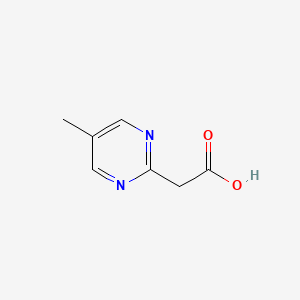
2-(5-Methylpyrimidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-2-pyrimidinyl)acetic Acid is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-pyrimidinyl)acetic Acid typically involves the reaction of 5-methyl-2-pyrimidinecarboxaldehyde with a suitable nucleophile, such as malonic acid or its derivatives, under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of 2-(5-Methyl-2-pyrimidinyl)acetic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity material .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Methyl-2-pyrimidinyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(5-Methyl-2-pyrimidinyl)acetic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-2-pyrimidinyl)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methylpyrimidine-5-carboxylic Acid: Similar in structure but with a carboxylic acid group at the 5-position.
Indole-3-acetic Acid: A plant hormone with a similar acetic acid moiety but a different heterocyclic ring structure.
Pyrimidine-2-carboxylic Acid: Another pyrimidine derivative with a carboxylic acid group at the 2-position
Uniqueness: 2-(5-Methyl-2-pyrimidinyl)acetic Acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-(5-methylpyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11) |
Clave InChI |
LUFZCDBLOIGIHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


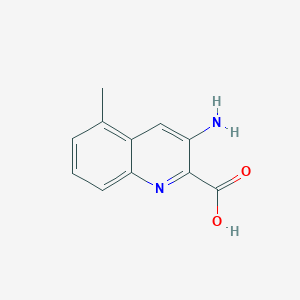
![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
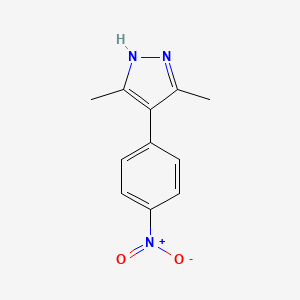

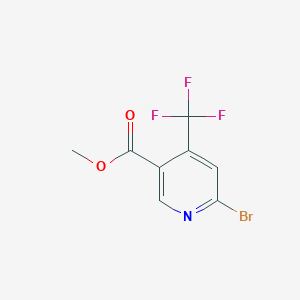
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
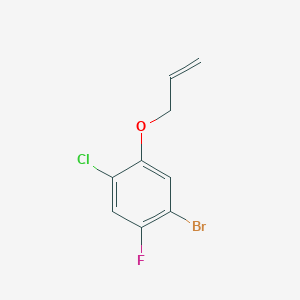
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)


![2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)
